4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 2034153-20-1
VCID: VC2736998
InChI: InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-6-5-13-9-7(11)3-2-4-8(9)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,5-6H2,1H3;2-5H,1H3,(H,8,9,10)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F
Molecular Formula: C17H19FN2O4S2
Molecular Weight: 398.5 g/mol

4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

CAS No.: 2034153-20-1

Cat. No.: VC2736998

Molecular Formula: C17H19FN2O4S2

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate - 2034153-20-1

Specification

CAS No. 2034153-20-1
Molecular Formula C17H19FN2O4S2
Molecular Weight 398.5 g/mol
IUPAC Name 4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-6-5-13-9-7(11)3-2-4-8(9)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-4,12H,5-6H2,1H3;2-5H,1H3,(H,8,9,10)
Standard InChI Key UXFREUKMTOMLRQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=CC=C2SC1=N)F

Introduction

Chemical Structure and Properties

Basic Identifiers and Molecular Properties

The compound 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is characterized by the following properties:

PropertyValue
CAS Registry Number2034153-20-1
Molecular FormulaC17H19FN2O4S2
Molecular Weight398.5 g/mol
VCIDVC2736998
Chemical ClassBenzothiazole derivatives
Salt Form4-methylbenzenesulfonate

This compound is part of the broader benzothiazole family, which encompasses a diverse range of compounds with potential biological activities.

Structural Components and Features

The molecular architecture of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate consists of several key structural elements:

Structural ElementDescription
Core StructureBenzothiazole scaffold (fused benzene and thiazole rings)
Position 2Imine functionality (2(3H)-imine)
Position 3Modified with 2-methoxyethyl substituent
Position 4Fluorine substitution
Counter Ion4-methylbenzenesulfonate (tosylate)

The benzothiazole core provides a rigid, planar scaffold that is common in many pharmacologically active compounds. The imine functionality at position 2 creates potential for hydrogen bonding interactions with biological targets. The methoxyethyl group at position 3 likely influences solubility characteristics and target binding properties, while the fluorine at position 4 potentially enhances metabolic stability and lipophilicity.

Synthetic StageKey ReactionsConsiderations
Benzothiazole Core FormationCyclization reactions using appropriately substituted precursorsRegioselectivity control required for fluorine positioning
N-AlkylationIntroduction of 2-methoxyethyl group at the N3 positionSelective N-alkylation without affecting other reactive sites
Imine FormationGeneration of the 2(3H)-imine functionalityStability of the imine under reaction conditions
Salt FormationReaction with 4-methylbenzenesulfonic acidPurification and crystallization considerations

Similar thiazole derivatives, as described in the literature, often employ multistep synthesis approaches beginning with the formation of the heterocyclic ring system followed by selective functionalization .

CompoundTarget OrganismActivity (MIC50)Reference
4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e)Candida parapsilosis1.23 μM (48h)
Similar thiazol-2(3H)-imine derivatives (2d)Candida albicans, Candida parapsilosisComparable to ketoconazole
Other fluorinated thiazol-2(3H)-imine derivatives (2g, 2i)Candida parapsilosis2.15-2.36 μM (48h)

The structural similarities between these compounds and 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate, particularly the presence of fluorine and the thiazol-2(3H)-imine functionality, suggest that our compound of interest may exhibit similar antifungal properties.

Structure-Activity Relationships

Key Structural Features and Their Contributions

Understanding the relationship between the structural components of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate and its potential biological activities provides valuable insights for further development:

Structural FeaturePotential Effect on PropertiesPossible Contribution to Biological Activity
Benzothiazole CoreProvides structural rigidity and planarityServes as a pharmacophore for interaction with biological targets
Fluorine at Position 4Enhances lipophilicity and metabolic stabilityMay improve binding affinity and increase resistance to metabolic degradation
Methoxyethyl at Position 3Improves solubility; provides H-bond acceptorMay enhance binding to target proteins through specific interactions
2(3H)-Imine FunctionalityCreates hydrogen bonding potentialCritical for interaction with target enzymes (e.g., 14α-demethylase)
4-methylbenzenesulfonateImproves solubility and stabilityMay enhance bioavailability through improved formulation properties

These structure-activity relationships are consistent with observations from related compounds where fluorinated derivatives demonstrated enhanced antifungal activity compared to non-fluorinated analogues .

Comparative Analysis with Related Compounds

Comparing 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate with structurally related compounds provides additional context for understanding its potential properties:

CompoundStructural SimilaritiesKey DifferencesKnown Activities
4-fluoro-1H-benzimidazoleFluorinated bicyclic heterocycleDifferent core heterocycle (benzimidazole vs. benzothiazole); lacks methoxyethyl and imineNot specified in literature
4-fluoro-1H-benzo[d]imidazol-2(3H)-oneFluorinated bicyclic heterocycle with substituent at position 2Contains carbonyl instead of imine; different heterocyclic coreNot specified in literature
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamideContains benzothiazole core with substituentsDifferent positioning of fluorine; contains benzamide groupNot specified in literature
4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imineContains thiazol-2(3H)-imine and fluorineDifferent core structure; fluorine on phenyl ring rather than coreAntifungal activity against Candida species

This comparative analysis highlights both similarities and differences that may influence the biological activity profile of 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate.

Physicochemical Properties and Drug-Likeness

Predicted Physicochemical Properties

Based on its structure, 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is expected to possess the following physicochemical properties that may influence its potential pharmaceutical applications:

PropertyPredicted CharacteristicPharmaceutical Relevance
SolubilityModerate aqueous solubility due to salt formImportant for formulation and bioavailability
LipophilicityModerate lipophilicity due to heterocyclic core and fluorineAffects membrane permeability and distribution
Hydrogen BondingMultiple H-bond acceptors (N, O, S) and potential donorsCritical for target binding and specificity
Metabolic StabilityEnhanced stability due to fluorine substitutionMay improve half-life and reduce dosing frequency
Acid-Base PropertiesWeak base (imine) stabilized as a saltAffects absorption and distribution in vivo

Compounds with similar structural features have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting our compound may possess drug-like properties .

Research Applications and Future Directions

Future Research Directions

Several promising research directions for 4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate include:

Research AreaPotential InvestigationsExpected Outcomes
Antifungal ActivityScreening against various fungal pathogens, particularly Candida speciesDetermination of spectrum of activity and potency
Mechanism of ActionEnzyme inhibition studies, particularly 14α-demethylaseConfirmation of molecular targets
Structure-Activity RelationshipSynthesis of structural analogues with modifications at key positionsIdentification of optimal structural features for activity
PharmacokineticsADME studies in appropriate modelsUnderstanding of in vivo behavior and bioavailability
Formulation DevelopmentCreation of suitable pharmaceutical preparationsOptimization for potential clinical applications

These research directions would provide comprehensive characterization of this compound's properties and potential applications, particularly in the context of antifungal drug development.

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